molecular formula C22H18O4 B5825475 Benzene-1,4-diyl bis(phenylacetate)

Benzene-1,4-diyl bis(phenylacetate)

Cat. No.: B5825475
M. Wt: 346.4 g/mol
InChI Key: FQILKOJNMPKIGU-UHFFFAOYSA-N
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Description

Benzene-1,4-diyl bis(phenylacetate) is an organic compound that features a benzene ring substituted with two phenylacetate groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,4-diyl bis(phenylacetate) typically involves the esterification of benzene-1,4-diol with phenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

Benzene-1,4-diol+2Phenylacetic acidCatalystBenzene-1,4-diyl bis(phenylacetate)+2Water\text{Benzene-1,4-diol} + 2 \text{Phenylacetic acid} \xrightarrow{\text{Catalyst}} \text{Benzene-1,4-diyl bis(phenylacetate)} + 2 \text{Water} Benzene-1,4-diol+2Phenylacetic acidCatalyst​Benzene-1,4-diyl bis(phenylacetate)+2Water

Industrial Production Methods

In an industrial setting, the production of Benzene-1,4-diyl bis(phenylacetate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diyl bis(phenylacetate) can undergo various chemical reactions, including:

    Oxidation: The phenylacetate groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Major Products

    Oxidation: Benzene-1,4-diyl bis(phenylacetic acid).

    Reduction: Benzene-1,4-diyl bis(phenylmethanol).

    Substitution: Halogenated derivatives of Benzene-1,4-diyl bis(phenylacetate).

Scientific Research Applications

Benzene-1,4-diyl bis(phenylacetate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Benzene-1,4-diyl bis(phenylacetate) exerts its effects depends on the specific application. In chemical reactions, the ester groups can participate in nucleophilic acyl substitution, while the benzene ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diyl bis(phenylmethanol): Similar structure but with alcohol groups instead of ester groups.

    Benzene-1,4-diyl bis(phenylacetic acid): Similar structure but with carboxylic acid groups instead of ester groups.

    Benzene-1,4-diyl bis(phenylacetate): Similar structure but with different substituents on the benzene ring.

Uniqueness

Benzene-1,4-diyl bis(phenylacetate) is unique due to its specific ester functional groups, which impart distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.

Properties

IUPAC Name

[4-(2-phenylacetyl)oxyphenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-21(15-17-7-3-1-4-8-17)25-19-11-13-20(14-12-19)26-22(24)16-18-9-5-2-6-10-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQILKOJNMPKIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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